LY 303511

Catalog No.
S003209
CAS No.
154447-38-8
M.F
C19H18N2O2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY 303511

CAS Number

154447-38-8

Product Name

LY 303511

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2

InChI Key

NGAGMBNBKCDCDJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Synonyms

2-(4-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, LY 303511, LY-303511, LY303511

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 736787. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inhibition of Cell Proliferation

2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, also known as LY303511, is a compound studied for its potential to inhibit cell proliferation. Research suggests it may work through multiple mechanisms, including targeting a protein called mammalian target of rapamycin (mTOR) []. mTOR plays a critical role in cell growth and division [].

Comparison with Existing Drugs

LY303511 is structurally similar to another compound, LY294002, which inhibits both mTOR and another protein called phosphatidylinositol 3-kinase (PI3K) []. PI3K is involved in various cellular functions beyond cell proliferation []. Researchers compared LY303511 with LY294002 to see if it could inhibit mTOR-dependent cell proliferation without affecting PI3K signaling [].

Findings from Scientific Studies

Studies have shown that LY303511 can inhibit mTOR-dependent phosphorylation of a protein called p70 S6 kinase (S6K), similar to rapamycin, another mTOR inhibitor []. However, unlike LY294002, LY303511 did not affect PI3K-dependent phosphorylation of Akt, another protein in the signaling pathway [].

These findings suggest that LY303511 may be a more specific inhibitor of mTOR-dependent cell proliferation compared to LY294002 []. Additional research has shown that LY303511 can inhibit the growth of cancer cells in laboratory models and in mice [].

LY 303511 is a chemical compound recognized primarily as a negative control for the phosphoinositide 3-kinase inhibitor LY 294002. Its chemical formula is C19H18N2O, with a molecular weight of approximately 306.4 Da. The compound is classified under the category of small molecules and has been studied for its potential role in enhancing the sensitivity of cancer cells to apoptosis-inducing agents, particularly in neuroblastoma cells. Its mechanism of action involves the modulation of reactive oxygen species and activation of mitogen-activated protein kinases, which are critical in various cellular signaling pathways related to cell survival and death .

The primary biological activity associated with LY 303511 is its ability to enhance the sensitivity of neuroblastoma cells to TRAIL-induced apoptosis. Studies have demonstrated that pretreatment with LY 303511 increases intracellular hydrogen peroxide levels, which plays a pivotal role in activating apoptotic signaling pathways. This compound has been found to upregulate death receptors, thereby facilitating the apoptotic process in various cancer cell lines . Its unique mechanism allows it to sensitize cancer cells that are often resistant to conventional chemotherapy.

The synthesis of LY 303511 typically involves multi-step organic synthesis techniques common in medicinal chemistry. Specific synthetic routes may vary, but they generally include:

  • Formation of Key Intermediates: Starting from readily available aromatic compounds.
  • Coupling Reactions: Utilizing techniques such as Suzuki or Buchwald-Hartwig coupling to form the phenyl and nitrogen-containing moieties.
  • Purification: Employing chromatography methods to isolate and purify the final product.

Detailed synthetic procedures are often proprietary or published in specialized literature focused on medicinal chemistry.

LY 303511 is primarily used in research settings to study its effects on cancer cell sensitivity to apoptosis. Its applications include:

  • Cancer Research: Investigating mechanisms of drug resistance and apoptosis in neuroblastoma and other cancers.
  • Pharmacological Studies: Serving as a control compound for studies involving phosphoinositide 3-kinase inhibitors.
  • Cell Signaling Research: Exploring pathways involving reactive oxygen species and mitogen-activated protein kinases.

Interaction studies involving LY 303511 have focused on its role in enhancing TRAIL-mediated apoptosis. Research indicates that it interacts with various cellular pathways by increasing hydrogen peroxide levels, which activates mitogen-activated protein kinases such as c-Jun N-terminal kinase and extracellular signal-regulated kinase . These interactions highlight its potential as a therapeutic agent when combined with other apoptotic stimuli.

Several compounds share structural or functional similarities with LY 303511, particularly within the context of phosphoinositide 3-kinase inhibition and apoptosis sensitization. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
LY 294002PI3K InhibitorCancer therapy researchPotent inhibitor of phosphoinositide 3-kinase
WortmanninPI3K InhibitorCancer researchNatural product with strong inhibition properties
GDC-0941PI3K InhibitorClinical trials for cancer treatmentSelective inhibitor with advanced clinical data
MK-2206AKT InhibitorCancer therapyAllosteric inhibitor targeting AKT

Uniqueness of LY 303511: Unlike its active counterpart LY 294002, LY 303511 serves primarily as a negative control, allowing researchers to delineate the specific effects of phosphoinositide 3-kinase inhibition without direct pharmacological activity. Its ability to enhance TRAIL-induced apoptosis through distinct biochemical pathways further differentiates it from other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.136827821 g/mol

Monoisotopic Mass

306.136827821 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A solid

Other CAS

154447-38-8

Wikipedia

LY 303511

Dates

Modify: 2023-09-12

LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo

Jen-Yang Tang, Yi-Hua Xu, Li-Ching Lin, Fu Ou-Yang, Kuang-Han Wu, Li-Yi Tsao, Tzu-Jung Yu, Hurng-Wern Huang, Hui-Ru Wang, Wangta Liu, Hsueh-Wei Chang
PMID: 31115172   DOI: 10.1002/tox.22767

Abstract

LY303511 was developed as a negative control of LY294002 without pan-phosphoinositide 3-kinase (PI3K) inhibition. We hypothesize LY303511 generate reactive oxygen species (ROS) to induce apoptosis for killing oral cancer cells. In MTS assay, LY303511 dose-responsively decreases survival in three kinds of oral cancer cells but little damage to normal oral cells (HGF-1). Two oral cancer cells (CAL 27 and SCC-9) with highly sensitivity to LY303511 were used. In 7-aminoactinomycin D (7AAD) assay, LY303511 slightly increases subG1 population in oral cancer cells. In annexin V/7AAD and/or pancaspase assays, LY303511 induces apoptosis in oral cancer cells but HGF-1 cells remains in basal level. In oxidative stress, LY303511 induces ROS and mitochondrial superoxide in oral cancer cells. In 8-oxo-2'-deoxyguanosine assay, LY303511 induces oxidative DNA damage in oral cancer cells. In zebrafish model, LY303511 inhibits CAL 27-xenografted tumor growth. Therefore, LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo.


Calcium signaling mediated by aminergic GPCRs is impaired by the PI3K inhibitor LY294002 and its analog LY303511 in a PI3K-independent manner

Polina D Kotova, Ekaterina N Kochkina, Oleg O Lyamin, Olga A Rogachevskaja, Nina P Korolenko, Denis S Ivashin, Marina F Bystrova, Natella I Enukashvily, Stanislav S Kolesnikov
PMID: 32416185   DOI: 10.1016/j.ejphar.2020.173182

Abstract

The phosphoinositide 3-kinase (PI3K) inhibitor LY294002 (LY294) and its much less active analog LY303511 (LY303) constitute the paired probe that is commonly used to demonstrate the involvement of PI3K in intracellular signaling. We studied effects of LY294 and LY303 on Ca
signaling initiated by certain GPCR agonists in cells of several lines, including CHO cells expressing the recombinant serotonin receptor 5-HT2C and mesenchymal stromal cells derived from the human adipose tissue (AD-MSCs) and umbilical cord (UD-MSCs). The LY294/LY303 pair exerted apparently specific effects on responsiveness of AD-MSCs to ATP, suggesting the involvement of PI3K in ATP transduction. Surprisingly, LY303 inhibited Ca
transients elicited by histamine in the same cells, while LY294 was ineffective. This observation and other findings implicated a PI3K-unrelated mechanism in mediating effects of the LY compound on AD-MSC responsiveness to histamine. With LY303 in the bath, the dose dependence of histamine responses was shifted positively at the invariable number of responsive cells, as would be the case with a competitive antagonist of histamine receptors. Moreover, LY303 and LY294 inhibited Ca
transients elicited by acetylcholine and serotonin in UD-MSCs and CHO/5-HT2C cells, respectively. Our overall results argued for the possibility that LY294 and LY303 could directly affect activity of aminergic GPCRs. Thus, LY303511 and LY294002 should be used cautiously in studies of PI3K as a factor of GPCR signaling.


The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains

Antje Dittmann, Thilo Werner, Chun-Wa Chung, Mikhail M Savitski, Maria Fälth Savitski, Paola Grandi, Carsten Hopf, Matthew Lindon, Gitte Neubauer, Rabinder K Prinjha, Marcus Bantscheff, Gerard Drewes
PMID: 24533473   DOI: 10.1021/cb400789e

Abstract

A commonly used small-molecule probe in cell-signaling research is the phosphoinositide 3-kinase inhibitor LY294002. Quantitative chemoproteomic profiling shows that LY294002 and LY303511, a close analogue devoid of PI3K activity, inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4 that comprise a family of targets structurally unrelated to PI3K. Both compounds competitively inhibit acetyl-lysine binding of the first but not the second bromodomain of BET proteins in cell extracts. X-ray crystallography shows that the chromen-4-one scaffold represents a new bromodomain pharmacophore and establishes LY294002 as a dual kinase and BET-bromodomain inhibitor, whereas LY303511 exhibits anti-inflammatory and antiproliferative effects similar to the recently discovered BET inhibitors.


LY294002 enhances expression of proteins encoded by recombinant replication-defective adenoviruses via mTOR- and non-mTOR-dependent mechanisms

Mikhail V Shepelev, Elena V Korobko, Tatiana V Vinogradova, Eugene P Kopantsev, Igor V Korobko
PMID: 23373904   DOI: 10.1021/mp3003122

Abstract

Adenovirus-based drugs are efficient when combined with other anticancer treatments. Here we show that treatment with LY294002 and LY303511 upregulates expression of recombinant proteins encoded by replication-defective adenoviruses, including expression of therapeutically valuable combination of herpes simplex virus thymidine kinase controlled by human telomerase reverse transcriptase promoter (Ad-hTERT-HSVtk). In line with this, treatment with LY294002 synergized with Ad-hTERT-HSVtk infection in the presence of gancyclovir prodrug on Calu-I lung cancer cell death. The effect of LY294002 and LY303511 on adenovirus-delivered transgene expression was demonstrated in 4 human lung cancer cell lines. LY294002-induced upregulation of adenovirally delivered transgene is mediated in part by direct inhibition of mTOR protein kinase in mTORC2 signaling complex thus suggesting that anticancer drugs targeting mTOR will also enhance expression of transgenes delivered with adenoviral vectors. As both LY294002 and LY303511 are candidate prototypic anticancer drugs, and many mTOR inhibitors for cancer treatment are under development, our results have important implication for development of future therapeutic strategies with adenoviral gene delivery.


Reactive oxygen species (ROS) and sensitization to TRAIL-induced apoptosis, in Bayesian network modelling of HeLa cell response to LY303511

Lisa Tucker-Kellogg, Yuan Shi, Jacob K White, Shazib Pervaiz
PMID: 22982511   DOI: 10.1016/j.bcp.2012.08.028

Abstract

The compound LY303511 (LY30) has been proven to induce production of ROS and to sensitize cancer cells to TRAIL-induced apoptosis, but the mechanisms and mediators of LY30-induced effects are potentially complex. Bayesian networks are a modelling technique for making probabilistic inferences about complex networks of uncertain causality.
Fluorescent indicators for ROS, reactive nitrogen species (RNS), and free calcium were measured in time-series after LY30 treatment. This "correlative" dataset was used as input for Bayesian modelling to predict the causal dependencies among the measured species. Predictions were compared against a separate "causal" dataset, in which cells had been treated with FeTPPS to scavenge peroxynitrite, EGTA-am to chelate calcium, and Tiron to scavenge O(2)(-). Finally, cell viability measurements were integrated into an extended model of LY30 effects.
LY30 treatment caused a rapid increase of ROS (measured by DCFDA) as well as a significant increase in RNS and calcium. Bayesian modelling predicted that Ca(2+)was a partial cause of the ROS induced by short incubations with LY30, and that RNS was strongly responsible for the ROS induced by long incubations with LY30. Validation experiments confirmed the predicted roles of RNS and calcium, and also demonstrated a causal role for O(2)(-). In cell viability experiments, the additive effects of calcium and peroxynitrite were responsible for 90% of LY30-mediated sensitization to TRAIL-induced apoptosis.
We conclude that LY30 induces interdependent pathways of reactive species and stress signalling, with peroxynitrite and calcium contributing most significantly to apoptosis sensitization.


Small molecule sensitization to TRAIL is mediated via nuclear localization, phosphorylation and inhibition of chaperone activity of Hsp27

G Mellier, D Liu, G Bellot, A Lisa Holme, S Pervaiz
PMID: 24176848   DOI: 10.1038/cddis.2013.413

Abstract

The small chaperone protein Hsp27 confers resistance to apoptosis, and therefore is an attractive anticancer drug target. We report here a novel mechanism underlying the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) sensitizing activity of the small molecule LY303511, an inactive analog of the phosphoinositide 3-kinase inhibitor inhibitor LY294002, in HeLa cells that are refractory to TRAIL-induced apoptosis. On the basis of the fact that LY303511 is derived from LY294002, itself derived from quercetin, and earlier findings indicating that quercetin and LY294002 affected Hsp27 expression, we investigated whether LY303511 sensitized cancer cells to TRAIL via a conserved inhibitory effect on Hsp27. We provide evidence that upon treatment with LY303511, Hsp27 is progressively sequestered in the nucleus, thus reducing its protective effect in the cytosol during the apoptotic process. LY303511-induced nuclear translocation of Hsp27 is linked to its sustained phosphorylation via activation of p38 kinase and MAPKAP kinase 2 and the inhibition of PP2A. Furthermore, Hsp27 phosphorylation leads to the subsequent dissociation of its large oligomers and a decrease in its chaperone activity, thereby further compromising the death inhibitory activity of Hsp27. Furthermore, genetic manipulation of Hsp27 expression significantly affected the TRAIL sensitizing activity of LY303511, which corroborated the Hsp27 targeting activity of LY303511. Taken together, these data indicate a novel mechanism of small molecule sensitization to TRAIL through targeting of Hsp27 functions, rather than its overall expression, leading to decreased cellular protection, which could have therapeutic implications for overcoming chemotherapy resistance in tumor cells.


Regulation of Kir channels in bovine retinal pigment epithelial cells by phosphatidylinositol 4,5-bisphosphate

Bikash R Pattnaik, Bret A Hughes
PMID: 19641096   DOI: 10.1152/ajpcell.00250.2009

Abstract

The inwardly rectifying K+ (Kir) current in mammalian retinal pigment epithelial (RPE) cells, which is largely mediated by Kir7.1 channels, is stable in cells dialyzed with MgATP but runs down when intracellular ATP is depleted. A potential mechanism for this rundown is a decrease in phosphatidylinositol 4,5-bisphosphate (PIP2) regeneration by ATP-dependent lipid kinases. Here, we used the whole cell voltage-clamp technique to investigate the membrane PIP2 dependence of Kir channels in isolated bovine RPE cells. When RPE cells were dialyzed with ATP-free solution containing PIP2 (25-50 microM), rundown persisted but was markedly reduced. Removal of Mg2+ from the pipette solution also slowed rundown, indicating that elevated intracellular Mg2+ concentration contributes to rundown. Cell dialysis with the PIP2 scavenger neomycin in MgATP solution diminished Kir current in a voltage-dependent manner, suggesting that it acted at least in part by blocking the Kir channel. Kir current in MgATP-loaded cells was partially inhibited by bath application of quercetin (100 microM), phenylarsine oxide (100 microM), or wortmannin (50 microM), inhibitors of phosphatidylinositol (PI) kinases, and was completely inhibited by cell dialysis with 2 mM adenosine, a PI4 kinase inhibitor. Both LY-294002 (100 microM), an inhibitor of PI3 kinases, and its inactive analog LY-303511 (100 microM) rapidly and reversibly inhibited Kir current, suggesting that these compounds act as direct channel blockers. We conclude that the activity of Kir channels in the RPE is critically dependent on the regeneration of membrane PIP2 by PI4 kinases and that this may explain the dependence of these channels on hydrolyzable ATP.


Computational modelling of LY303511 and TRAIL-induced apoptosis suggests dynamic regulation of cFLIP

Yuan Shi, Gregory Mellier, Sinong Huang, Jacob White, Shazib Pervaiz, Lisa Tucker-Kellogg
PMID: 23239672   DOI: 10.1093/bioinformatics/bts702

Abstract

TRAIL has been widely studied for the ability to kill cancer cells selectively, but its clinical usefulness has been hindered by the development of resistance. Multiple compounds have been identified that sensitize cancer cells to TRAIL-induced apoptosis. The drug LY303511 (LY30), combined with TRAIL, caused synergistic (greater than additive) killing of multiple cancer cell lines. We used mathematical modelling and ordinary differential equations to represent how LY30 and TRAIL individually affect HeLa cells, and to predict how the combined treatment achieves synergy.
Model-based predictions were compared with in vitro experiments. The combination treatment model was successful at mimicking the synergistic levels of cell death caused by LY30 and TRAIL combined. However, there were significant failures of the model to mimic upstream activation at early time points, particularly the slope of caspase-8 activation. This flaw in the model led us to perform additional measurements of early caspase-8 activation. Surprisingly, caspase-8 exhibited a transient decrease in activity after LY30 treatment, prior to strong activation. cFLIP, an inhibitor of caspase-8 activation, was up-regulated briefly after 30 min of LY30 treatment, followed by a significant down-regulation over prolonged exposure. A further model suggested that LY30-induced fluctuation of cFLIP might result from tilting the ratio of two key species of reactive oxygen species (ROS), superoxide and hydrogen peroxide. Computational modelling extracted novel biological implications from measured dynamics, identified time intervals with unexplained effects, and clarified the non-monotonic effects of the drug LY30 on cFLIP during cancer cell apoptosis.


Effect of phosphatidylinositol-3 kinase inhibition on ovotoxicity caused by 4-vinylcyclohexene diepoxide and 7, 12-dimethylbenz[a]anthracene in neonatal rat ovaries

Aileen F Keating, Connie J Mark, Nivedita Sen, I Glenn Sipes, Patricia B Hoyer
PMID: 19695275   DOI: 10.1016/j.taap.2009.08.012

Abstract

4-vinylcyclohexene diepoxide (VCD) is an ovotoxicant that specifically destroys primordial and small primary follicles in the ovaries of mice and rats. In contrast, 7,12-dimethylbenz[a]anthracene (DMBA) is ovotoxic to all ovarian follicle classes. This study investigated phosphatidylinositol-3 kinase signaling involvement in VCD- and DMBA-induced ovotoxicity. Postnatal day (PND) 4 Fischer 344 (F344) rat whole ovaries were cultured for 2-12 days in vehicle control, VCD (30 microM), or DMBA (1 microM), +/-PI3 kinase inhibitor LY294002 (20 microM) or its inactive analog LY303511 (20 microM). Following culture, ovaries were histologically evaluated, and healthy follicles were classified and counted. PI3 kinase inhibition had no effect on primordial follicle number, but reduced (P<0.05) small primary and larger follicles beginning on day 4. VCD caused primordial and small primary follicle loss (P<0.05) beginning on day 6. With PI3 kinase inhibition, VCD did not affect primordial follicles (P>0.05) at any time, but did cause loss (P<0.05) of small primary follicles. DMBA exposure caused primordial and small primary follicle loss (P<0.05) on day 6. Further, DMBA-induced primordial and small primary follicle loss was greater with PI3 kinase inhibition (P<0.05) than with DMBA alone. These results support that (1) PI3 kinase mediates primordial to small primary follicle recruitment, (2) VCD, but not DMBA, enhances ovotoxicity by increasing primordial to small primary follicle recruitment, and (3) in addition to xenobiotic-induced ovotoxicity, VCD is also a useful model chemical with which to elucidate signaling mechanisms involved in primordial follicle recruitment.


Homotypic gap junctional communication associated with metastasis suppression increases with PKA activity and is unaffected by PI3K inhibition

Thomas M Bodenstine, Kedar S Vaidya, Aimen Ismail, Benjamin H Beck, Leah M Cook, Anne R Diers, Aimee Landar, Danny R Welch
PMID: 21098703   DOI: 10.1158/0008-5472.CAN-10-2606

Abstract

Loss of gap junctional intercellular communication (GJIC) between cancer cells is a common characteristic of malignant transformation. This communication is mediated by connexin proteins that make up the functional units of gap junctions. Connexins are highly regulated at the protein level and phosphorylation events play a key role in their trafficking and degradation. The metastasis suppressor breast cancer metastasis suppressor 1 (BRMS1) upregulates GJIC and decreases phosphoinositide-3-kinase (PI3K) signaling. On the basis of these observations, we set out to determine whether there was a link between PI3K and GJIC in tumorigenic and metastatic cell lines. Treatment of cells with the well-known PI3K inhibitor LY294002, and its structural analogue LY303511, which does not inhibit PI3K, increased homotypic GJIC; however, we found the effect to be independent of PI3K/AKT inhibition. We show in multiple cancer cell lines of varying metastatic capability that GJIC can be restored without enforced expression of a connexin gene. In addition, while levels of connexin 43 remained unchanged, its relocalization from the cytosol to the plasma membrane was observed. Both LY294002 and LY303511 increased the activity of protein kinase A (PKA). Moreover, PKA blockade by the small molecule inhibitor H89 decreased the LY294002/LY303511-mediated increase in GJIC. Collectively, our findings show a connection between PKA activity and GJIC mediated by PI3K-independent mechanisms of LY294002 and LY303511. Manipulation of these signaling pathways could prove useful for antimetastatic therapy.


Explore Compound Types